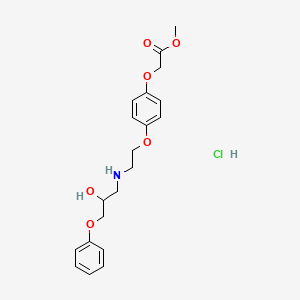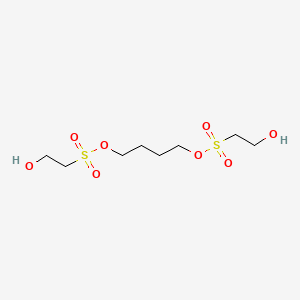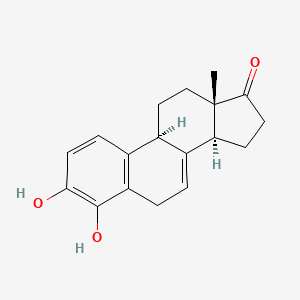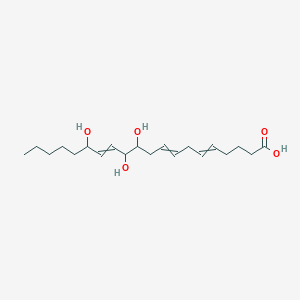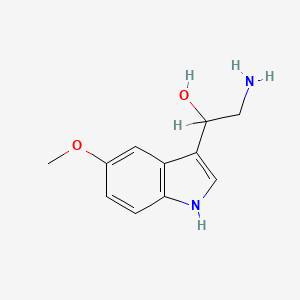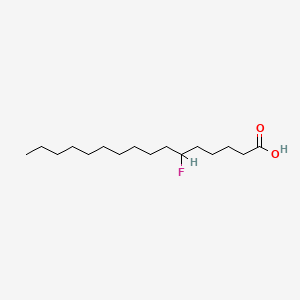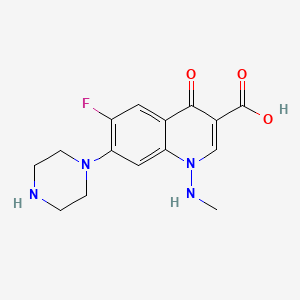
Labradorin 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Labradorin 1 is a natural product found in Pseudomonas syringae and Pseudomonas coronafaciens with data available.
Aplicaciones Científicas De Investigación
Isolation and Cancer Cell Growth Inhibition : Labradorin 1 was isolated from Pseudomonas syringae pv. coronafaciens and identified as 2-isobutyl-5-(3-indolyl)oxazole. It has shown inhibitory effects on cancer cell growth, particularly in human lung and pancreas cancer cell lines, as evidenced by GI(50) values of 9.8 and 6.2 µg/mL respectively against NCI-H 460 (lung) and BXPC-3 (pancreas) cancer cells. The structural elucidation was achieved through spectroscopic techniques and X-ray crystal structure determinations, highlighting its potential in cancer research (Pettit et al., 2002).
Antibacterial Activity : New research has uncovered antibacterial oxazolylindole-type alkaloids, labradorins 5 and 6, from Pseudomonas sp., alongside four previously known tryptophan-derived alkaloids. These compounds, including this compound, exhibited activity against bacterial pathogens such as Staphylococcus aureus and Acinetobacter baumannii. The minimal inhibitory concentrations (MICs) against S. aureus were 12 μg·mL−1 for labradorin 5 and >50 μg·mL−1 for labradorin 6, indicating a potential avenue for developing new antibacterial agents (Broberg et al., 2017).
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
5-(1H-indol-3-yl)-2-(2-methylpropyl)-1,3-oxazole |
InChI |
InChI=1S/C15H16N2O/c1-10(2)7-15-17-9-14(18-15)12-8-16-13-6-4-3-5-11(12)13/h3-6,8-10,16H,7H2,1-2H3 |
Clave InChI |
DJGNEEKCRPWTKI-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
SMILES canónico |
CC(C)CC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Sinónimos |
2-isobutyl-5-(3-indolyl)oxazole labradorin 1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



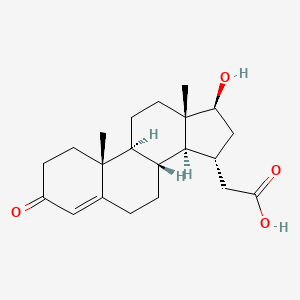
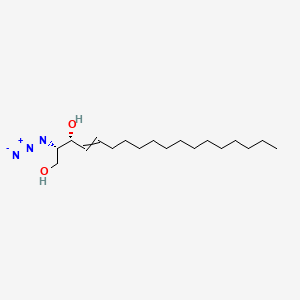
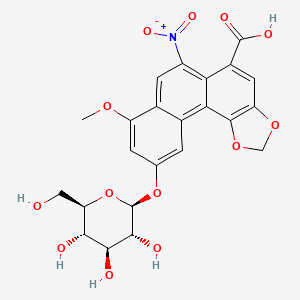
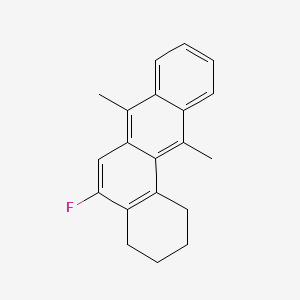
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)
